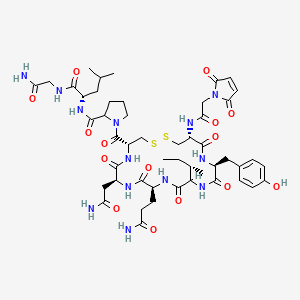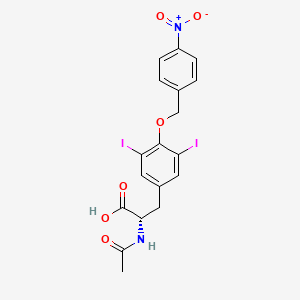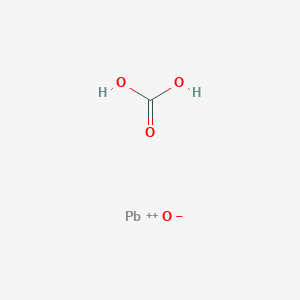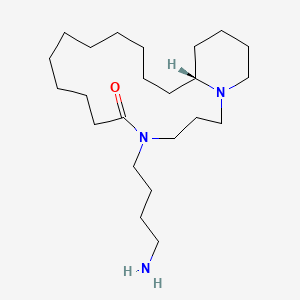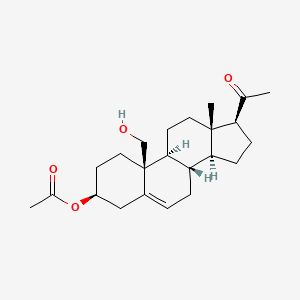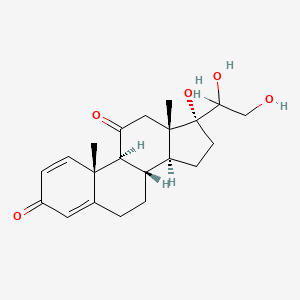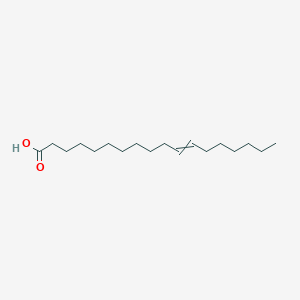
Vaccenic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vaccenic acid is a natural product found in Myrmekioderma rea, Mycale laevis, and other organisms with data available.
Applications De Recherche Scientifique
Endogenous Synthesis and Health Effects
Vaccenic acid is synthesized endogenously in humans and cattle through the activity of ∆9-desaturase, with vaccenic acid serving as the substrate. This process contributes to the formation of rumenic acid, which has been associated with positive health effects. The ability to enrich bovine fat with vaccenic and rumenic acids through diet is well documented, suggesting potential dietary strategies to harness these benefits (Niwińska, 2010).
Health Benefits and Risks
The health effects of vaccenic acid are complex, with some studies indicating potential benefits while others suggest risks. Epidemiological studies have hinted at a possible association between vaccenic acid intake and increased cancer risk, yet no direct relationship with heart disease, insulin resistance, or inflammation has been established. Vaccenic acid is also a dietary precursor to conjugated linoleic acid (CLA), which may confer health benefits beyond those of CLA alone (Field et al., 2009).
Influence on Fatty Acid Content in Lamb Meat
A meta-analysis exploring the effects of slaughter weight and feeding regimen on the fatty acid content in lamb meat found that certain conditions, such as lower slaughter weights and grazing, can enhance the content of CLA and vaccenic acid in the meat, while minimizing other trans fatty acids. This suggests a dietary approach to optimizing the fatty acid profile in lamb meat for human consumption (Serra et al., 2009).
Role in Ruminant Lipid Metabolism
Rumen ciliated protozoa play a significant role in the lipid metabolism of ruminants, contributing to the initial stages of biohydrogenation that produce CLA isomers. The flow of these protozoa from the rumen to the duodenum is crucial for the production of significant amounts of CLA and vaccenic acid, highlighting the importance of understanding rumen microbiology to optimize the fatty acid composition of ruminant products (Salas et al., 2012).
Propriétés
Nom du produit |
Vaccenic acid |
|---|---|
Formule moléculaire |
C18H34O2 |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
octadec-11-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20) |
Clé InChI |
UWHZIFQPPBDJPM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CCCCCCCCCCC(=O)O |
Synonymes |
11-octadecenoic acid 11-octadecenoic acid, (E)-isomer trans-vaccenic acid vaccenic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



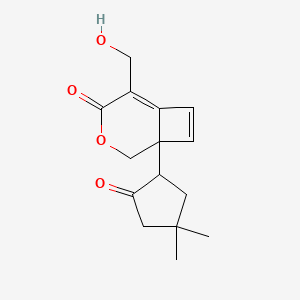
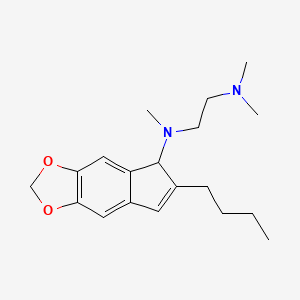
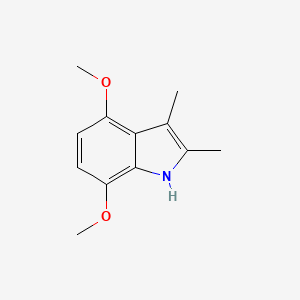
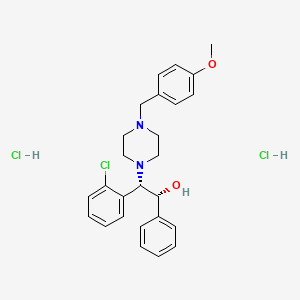
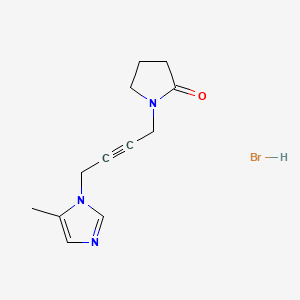
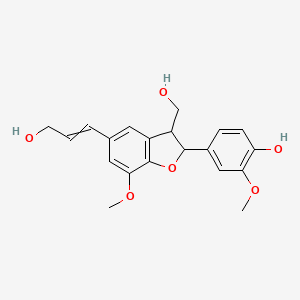
![4-amino-7-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1196375.png)
![2-[3,4,5-Trihydroxy-6-[2-hydroxy-1-(pyrrolidine-2-carbonylamino)propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate](/img/structure/B1196376.png)
